(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid
Description
(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid is a dual-protected amino acid derivative featuring:
- Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino position (position 2).
- Boc(methyl) at the β-amino position (position 3), where the tert-butoxycarbonyl (Boc) group is further substituted with a methyl group.
This compound is designed for orthogonal protection strategies in peptide synthesis, enabling sequential deprotection of functional groups. The Fmoc group is base-labile (removed with piperidine), while the Boc(methyl) group requires acidic conditions (e.g., trifluoroacetic acid, TFA) for cleavage.
Properties
Molecular Formula |
C24H28N2O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(4)13-20(21(27)28)25-22(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28) |
InChI Key |
QUVOWSUKHBRVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Method for Preparing (2S)-2-[[(9H-fluorene-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionate
This method describes the preparation of a similar compound, where the propanoic acid is modified with a benzodioxol group, utilizing Fmoc protection. The process involves two main steps:
- Fmoc acylation of Levodopa : Levodopa reacts with Fmoc N-hydroxysuccinimide ester to produce Fmoc acyl levodopa. The reaction is performed by mixing levodopa with sodium hydrogencarbonate in water, followed by the addition of acetone and Fmoc N-hydroxysuccinimide. The mixture is stirred overnight, acetone is removed, and the aqueous layer is washed with ether. Ethyl acetate is added, the pH is adjusted to acidic conditions, and the organic layer is separated, washed, dried, and concentrated. The product, Fmoc acyl levodopa, is crystallized from petroleum ether.
- Reaction with 2,2-dimethoxypropane : Fmoc acyl levodopa reacts with 2,2-dimethoxypropane to yield (2S)-2-[[(9H-fluorene-9-ylmethoxy) carbonyl] amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionate. The reaction uses tetrahydrofuran as a solvent and pyridinium p-toluenesulfonate as a catalyst. The Fmoc acyl levodopa is dissolved in tetrahydrofuran, and 2,2-dimethoxypropane and pyridinium p-toluenesulfonate are added. The mixture is refluxed, the tetrahydrofuran is concentrated, and the residue is dissolved in ethyl acetate. The organic layer is washed multiple times, dried, filtered, and concentrated. The final product is obtained through recrystallization from a mixture of petroleum ether and ethyl acetate.
Synthesis of Fmoc-protected amino acid containing alkyne and benzophenone
The synthesis starts from compound 1 (3-(4-bromophenyl)-1-propanol).
- Compound 7 reacted with lithium hydroxide in a mixture of methanol, tetrahydrofuran, and water to yield carboxylic acid 8 . The tert-butyloxycarbonyl of 8 was removed with trifluoroacetic acid in dichloromethane to produce amino acid 9 in 98.8% yield. Finally, the \$$NH_2\$$ protection was accomplished by Fmoc-OSu with the aid of sodium hydrogencarbonate to give the target compound 10 .
Synthesis of 2-Amino-5,5,5-trifluoropentanoic Acid and its Fmoc-derivative
This method involves the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc derivative via dynamic kinetic resolution.
- Preparation of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride: Compound 10 (50.4 g, 236 mmol) and 6 N hydrochloric acid (202 mL, 1210 mmol) were heated at 100 °C for 4 h. After the reaction was complete, the reaction mixture was cooled, concentrated, and dried in vacuo at 50 °C for 3 h to give 50 g of a crude product. The crude product was ground to a fine powder and then washed by stirring in acetonitrile (250 mL) for 30 min. The resulting sticky suspension was filtered, washed with acetonitrile (100 mL), and dried in vacuo at 50 °C overnight to afford the AA \$$ \cdot \$$ HCl salt 11 (43.6 g, 88.8%).
- Procedure for Disassembly of Diastereomer (\$$S\$$, \$$S\$$)-7 ; Isolation of Fmoc-AA (\$$S\$$)-12 ; and Recycling of Ligand (\$$S\$$)-4 : (\$$S\$$, \$$S\$$)-7 (38.5 g, 55.2 mmol) in 1,2-dimetoxyethane (193 mL) was added 3 N hydrochloric acid (92.0 mL, 276 mmol), and the whole mixture was heated at 50 °C for 3 h. After completion of the reaction, the mixture was cooled to ambient temperature. The resulting precipitate was collected by filtration (1st recovered ligand (\$$S\$$)-3 ), and the filtrate was concentrated to remove 1,2-dimetoxyethane and give a white solid in a green solution. The suspension was stirred at rt for 2 h and filtered to separate the solid (2nd recovered ligand (\$$S\$$)-4 ). The filtrate was concentrated as much as possible to give AA (\$$S\$$)-1 as a green muddy solid (38.8 g, theoretically 9.44 g of amino acid). To the solid were added distilled water (47 mL), ethylenediaminetetraacetic acid disodium salt dihydrate (20.5 g, 55.2 mmol), and acetonitrile (27 mL), and the whole mixture was stirred at rt for 30 min. After cooling to 0 °C, the mixture was basified with sodium carbonate to pH over 8. After stirring at 0 °C for 10 min, to this heterogeneous solution was added a suspension of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (18.6 g, 55.2 mmol) in acetonitrile (20 mL) and stirred at rt for 4 h with the pH over 8 by addition of sodium carbonate. After evaporation of the organic solvent, to the aqueous residue was added ethyl acetate (47 mL). The mixture was acidified with 6 N HCl to pH 1 to give a precipitate that dissolved with another ethyl acetate (47 mL). After the separation of an organic layer and an aqueous layer, the aqueous layer was extracted with ethyl acetate (x3). The combined organic layers were washed with water and brain and dried over sodium sulfate. The organic solution was concentrated to afford crude Fmoc-AA (\$$S\$$)-12 . The crude solid was recrystallized from ethyl acetate/heptane (1:30, 1350 mL) and dried in vacuo at 50 °C to afford Fmoc-AA (\$$S\$$)-12 (20.2 g, 93.3, 98.2% ee).
Synthesis of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID
BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID can be synthesized using hydrogen and Pd-BaSO4 in methanol and water under 760 Torr. The yield for this reaction is 86%.
Ultrasound-Mediated Synthesis of 2-amino-1,3-selenazoles Derived from Fmoc/Boc/Z-amino Acids
This method describes a one-pot synthesis of 2-amino-1,3-selenazoles derived from Fmoc/Boc/Z-amino acids by condensing Nα-urethane protected amino acid-derived bromomethyl ketones with selenourea under ultrasound.
- The reaction involves treating bromomethyl ketones with selenourea using the Hantzsch protocol and ultrasonication with acetone as the reaction solvent. The reaction is rapid, completing in 10 minutes, as indicated by the disappearance of the bromomethyl ketone peak at around 1735 \$$cm^{-1}\$$ in the Infrared spectrum. The crude 2-amino-1,3-selenazole derivatives are purified by column chromatography using a chloroform/methanol (9:1) system.
Chemical Reactions Analysis
Deprotection Reactions
The compound's utility stems from its two protective groups:
-
Fmoc (9-fluorenylmethoxycarbonyl) : Removed under basic conditions (e.g., 20% piperidine in DMF) via β-elimination.
-
Boc (tert-butyloxycarbonyl) : Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).
| Protective Group | Deprotection Reagent | Conditions | Kinetics |
|---|---|---|---|
| Fmoc | 20% piperidine/DMF | Room temperature, 20 min | Rapid (t₁/₂ < 5 min) |
| Boc(methyl) | TFA/DCM (1:1) | 0°C to RT, 30–60 min | Moderate (t₁/₂ ~15 min) |
This orthogonal deprotection allows sequential amino group liberation during solid-phase peptide synthesis (SPPS) .
Peptide Bond Formation
The deprotected α-amino group participates in coupling reactions using activating reagents:
-
Reagents : HOBt (1-hydroxybenzotriazole), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide).
-
Solvents : DMF or DCM, optimized for solubility and reaction efficiency.
Example Reaction :
Yield: 85–92% under inert atmosphere .
Side Reactions and Mitigation
-
Racemization : Minimized by using HOBt/DIC at 0°C (racemization <1%) .
-
Incomplete Deprotection : Additives like 1% DBU (1,8-diazabicycloundec-7-ene) enhance Fmoc removal efficiency.
-
Side-Chain Reactivity : The Boc(methyl)amino group remains inert under Fmoc deprotection conditions, preventing undesired crosslinking .
Selective Modifications
The compound’s β-amino group (Boc-protected) can be selectively functionalized post-deprotection:
a. Acylation :
Applications: Introduces hydrophobic motifs for membrane permeability studies .
b. Sulfonation :
Yield: 70–78%.
Stability Under Synthetic Conditions
-
Thermal Stability : Degrades <5% at
Scientific Research Applications
(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid is a chiral amino acid derivative with protective groups, namely Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), which are essential for peptide and protein development through solid-phase peptide synthesis. This compound's primary application lies in peptide synthesis for research and therapeutic purposes.
Scientific Research Applications
(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid in Peptide Synthesis
(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid is a building block in solid-phase peptide synthesis (SPPS) due to its dual protective groups. The Fmoc group protects the amino functionality, while the Boc group protects the secondary amine, allowing for selective deprotection strategies crucial for synthesizing complex peptides efficiently. Fmoc SPPS is a widely used method for peptide synthesis, with high-quality Fmoc building blocks available at a low cost .
Neurotensin-Derived Ligands
Nω-carbamoylated arginines, derived from building blocks like (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid, can be incorporated into analogs to develop peptidic Neurotensin (NTS) 1R PET ligands . These ligands can be optimized for plasma stability and have a DOTA chelator attached to the modified arginine side chain for insertion of stable Ga 3+ or radioactive 68Ga 3+ . Such ligands have potential applications in tumor visualization and therapy due to the overexpression of NTS 1R in various tumors .
Structural Similarity and Versatility
(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid's dual protective groups allow versatile manipulation during peptide synthesis. Its structural features are distinct from similar compounds like (S)-2-Amino-3-methylpropanoic Acid, (S)-2-(Fmoc-amino)propanoic Acid, and (S)-3-(Boc-amino)propanoic Acid, each having unique attributes for different synthetic pathways.
Table of Structurally Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (S)-2-Amino-3-methylpropanoic Acid | Basic amino acid structure | Natural occurrence in proteins |
| (S)-2-(Fmoc-amino)propanoic Acid | Lacks Boc protection | Simpler structure used in peptide synthesis |
| (S)-3-(Boc-amino)propanoic Acid | Lacks Fmoc protection | Often used in similar synthetic pathways |
| (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid | Dual protective groups | Versatile manipulation during peptide synthesis |
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Boc group protects the secondary amine. These protective groups are removed under specific conditions to allow for the formation of peptide bonds.
Molecular Targets and Pathways
The compound targets amino acids and peptides, protecting them during synthesis. The pathways involved include the formation and cleavage of peptide bonds, facilitated by the protective groups.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid and structurally related compounds:
Key Differentiators
Alloc in Fmoc-L-Dap(Alloc,Me)-OH enables Pd-mediated deprotection, useful in multi-step syntheses but requires metal catalysts .
Synthetic Applications :
- The target compound is ideal for acid/base-compatible workflows , avoiding metal catalysts required for Alloc deprotection.
- Compounds like Fmoc-L-Phe(4-NHBoc)-OH demonstrate Boc’s utility in side-chain protection for hydrophobic residues, unlike the backbone-focused modifications in the target compound .
Steric and Electronic Effects: The methyl group on Boc in the target compound may reduce coupling efficiency due to steric bulk but improves stability during Fmoc deprotection (base conditions). In contrast, (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid replaces the amino group with a reactive bromoacetamide, prioritizing conjugation over sequential protection .
Research Findings
- Deprotection Kinetics: Boc(methyl) requires longer TFA exposure compared to standard Boc, as observed in analogs like (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid .
- Coupling Efficiency : Steric hindrance from Boc(methyl) may reduce reaction rates in solid-phase synthesis, necessitating optimized coupling reagents (e.g., HATU over HOBt) .
- Orthogonality : The target compound’s dual protection is compatible with Fmoc/Boc strategies, unlike Alloc-based compounds requiring specialized handling .
Biological Activity
(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid is a compound that plays a significant role in peptide synthesis and drug development. Its structural features, including the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protective groups, enhance its utility in various biological applications. This article explores its biological activity, including its applications in drug synthesis, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C23H26N2O6
- Molecular Weight : 426.47 g/mol
- CAS Number : 162558-25-0
- Solubility : Slightly soluble in water; soluble in dimethylformamide.
Applications in Peptide Synthesis
The dual protective groups of (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid facilitate its use in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, while the Boc group provides stability during synthesis. This compound is often utilized to introduce lysine residues into peptides, which can be tagged with fluorescent dyes or biotin for various applications in biochemistry and molecular biology .
Antimicrobial Properties
Research indicates that derivatives of amino acids like (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid can exhibit antimicrobial activity. For example, studies have shown that conjugates formed from Boc-amino acids display enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of specific side chains can significantly influence the antimicrobial potency of these compounds .
Case Studies
- Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial activity of various Boc-amino acid derivatives, including those similar to (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid. The results demonstrated that certain derivatives had inhibitory zones comparable to conventional antibiotics, with values ranging from 9 to 12 mm against pathogens like Staphylococcus aureus and Escherichia coli.
- Therapeutic Applications :
Table 1: Biological Activity of Amino Acid Derivatives
| Compound Name | Target Pathogen | Inhibitory Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid | E. coli | 10 | 8 |
| Boc-Trp-Benzylpiperazine | Pseudomonas aeruginosa | 12 | 6 |
| Boc-Phe-Benzylpiperazine | Staphylococcus aureus | 11 | 7 |
Q & A
Q. Structural Integrity :
- ¹H/¹³C NMR : Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 1.4 ppm (Boc tert-butyl group). Discrepancies in methylene protons (δ 3.1–3.5 ppm) may indicate incomplete Boc protection .
- HRMS : Confirm molecular ion peaks (e.g., m/z 534.60 for C₃₃H₃₀N₂O₅) with <2 ppm error .
Advanced: How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis?
Answer:
Coupling Optimization :
- Activation Reagents : Use HATU/DIPEA for sterically hindered residues (yield improvement from 60% to >90% in ) .
- Solvent System : DMF/DCM (1:1) enhances solubility of Boc/Fmoc-protected intermediates .
- Double Coupling : Repeat coupling steps with fresh reagents to address low yields (<70%) due to β-methyl group steric effects .
Q. Table 1: Representative Coupling Conditions
| Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| HATU/DIPEA | DMF | 4 | 92 | |
| EDC/HOBt | DCM | 48 | 85 |
Basic: What are the common side reactions encountered during the synthesis, and how can they be mitigated?
Answer:
Common Side Reactions :
Racemization : Occurs during prolonged coupling at high temperatures. Mitigate by using 0°C reactions or additives like Oxyma .
Incomplete Deprotection : Residual Boc groups detected via TLC (Rf = 0.6 in ethyl acetate/hexane). Re-treat with TFA (2 hours) .
O-Acylation : Observed in β-methylamino derivatives. Prevent by pre-activating carboxylic acids with HATU before coupling .
Advanced: How should researchers address discrepancies in NMR data when analyzing derivatives of this compound?
Answer:
Stepwise Approach :
Assign Peaks Systematically : Compare δ 4.5–5.0 ppm (α-proton) and δ 1.2–1.5 ppm (Boc methyl) with reference spectra .
Decoupling Experiments : Irradiate α-proton to simplify splitting patterns in β-methyl groups .
Dynamic NMR : Heat samples to 50°C to resolve overlapping signals (e.g., rotamers from Boc groups) .
Case Study : In , a 0.1 ppm shift in the β-methyl signal indicated incomplete Boc protection, resolved by repeating the Bocylation step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
